molecular formula C11H10N2O3 B1604381 Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate CAS No. 921938-57-0

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No.: B1604381
CAS No.: 921938-57-0
M. Wt: 218.21 g/mol
InChI Key: RCWCQJAHRPNWBF-UHFFFAOYSA-N
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Description

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mesomorphic Behavior

A series of 1,3,4-oxadiazole derivatives, including Methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate, were synthesized and investigated for their phase behaviors. These compounds displayed nematic and/or smectic A mesophases, with studies highlighting their photoluminescence properties, suggesting potential applications in liquid crystal displays and photonic devices (Han et al., 2010).

Structural Characterization

The structure of Methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate was determined by X-ray crystallography. The analysis revealed π–π interactions and C–H⋯O hydrogen bonding, providing insight into its potential as a spacer in the synthesis of new angiotensin receptor antagonists (Meyer et al., 2003).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives, which are structurally similar to Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the understanding of the physicochemical and theoretical aspects of corrosion inhibition by oxadiazole derivatives (Ammal et al., 2018).

Fluoride Chemosensors

Derivatives containing the 1,3,4-oxadiazole group have been investigated for their use as fluoride chemosensors. These compounds exhibited colorimetric and fluorescence changes upon interaction with fluoride ions, suggesting their application in environmental and biological sensing technologies (Ma et al., 2013).

Crystal Engineering

The unique crystalline properties of Methyl 2-(carbazol-9-yl)benzoate, a compound related to this compound, were explored to induce phase transitions under high pressure. Such research underscores the potential of oxadiazole derivatives in crystal engineering and material science applications (Johnstone et al., 2010).

Mechanism of Action

Target of Action

The primary targets of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate are currently unknown. This compound is a specialty product used for proteomics research applications

Biochemical Pathways

As a specialty product for proteomics research applications , it may be involved in various biochemical processes

Result of Action

As a compound used in proteomics research , it may have diverse effects on cellular processes

Biochemical Analysis

Biochemical Properties

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter metabolic pathways and affect cellular functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, it has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase pathways. Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site. This binding can lead to conformational changes in the enzyme, rendering it inactive. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefit without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The compound’s localization is often directed by targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, influencing cellular processes such as gene expression and energy metabolism .

Properties

IUPAC Name

methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWCQJAHRPNWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640215
Record name Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-57-0
Record name Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.